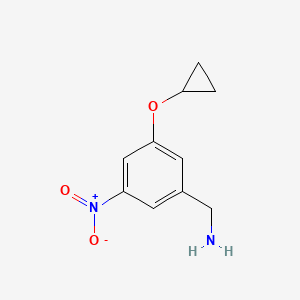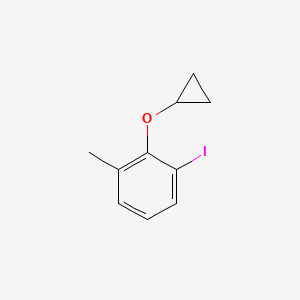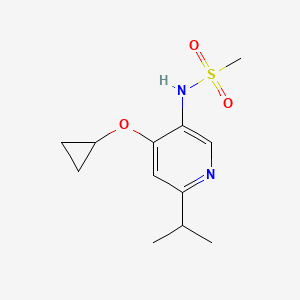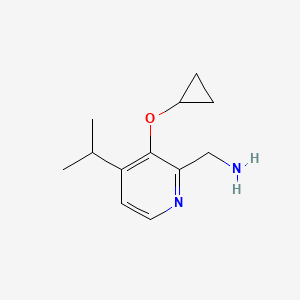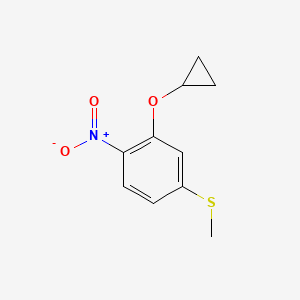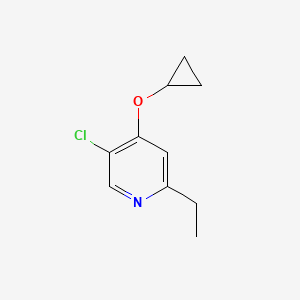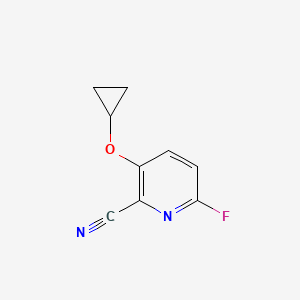
1-Aminoazetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminoazetidine-2-carboxylic acid is a non-proteinogenic amino acid with a unique four-membered ring structure. This compound is a homologue of proline, differing by the presence of a four-membered azetidine ring instead of the five-membered ring found in proline . It has been identified in various plant species and is known for its ability to be incorporated into proteins in place of proline, which can lead to significant biological effects .
Vorbereitungsmethoden
The synthesis of 1-aminoazetidine-2-carboxylic acid can be achieved through several methods:
Analyse Chemischer Reaktionen
1-Aminoazetidine-2-carboxylic acid undergoes various chemical reactions due to its strained four-membered ring structure:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving the carboxylic acid group.
Substitution Reactions: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, which can be facilitated by the ring strain.
Ring-Opening Reactions: Due to the significant ring strain, this compound can undergo ring-opening reactions under appropriate conditions.
Common reagents used in these reactions include strong acids and bases, as well as various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions but often involve modifications to the azetidine ring or the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
1-Aminoazetidine-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-aminoazetidine-2-carboxylic acid exerts its effects is primarily through its incorporation into proteins in place of proline. This substitution can alter protein folding and function, leading to various biological effects . The compound targets proteins that typically contain proline-rich regions, affecting their stability and activity.
Vergleich Mit ähnlichen Verbindungen
1-Aminoazetidine-2-carboxylic acid is similar to other azetidine derivatives and proline analogues:
Azetidine-2-carboxylic acid: This compound is a direct analogue with a similar structure but lacks the amino group at the 1-position.
Azetidinones: These compounds, such as β-lactams, share the four-membered ring structure but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its combination of the azetidine ring with an amino and carboxylic acid group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C4H8N2O2 |
|---|---|
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
1-aminoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C4H8N2O2/c5-6-2-1-3(6)4(7)8/h3H,1-2,5H2,(H,7,8) |
InChI-Schlüssel |
QVDISRNXZQOHPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


